Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based compound characterized by a methyl ester at position 2, a 4-fluorophenyl acetamido group at position 3, and a phenyl substituent at position 3. The fluorophenyl moiety enhances lipophilicity and metabolic stability, while the thiophene core provides structural rigidity, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
methyl 3-[[2-(4-fluorophenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c1-25-20(24)19-16(12-17(26-19)14-5-3-2-4-6-14)22-18(23)11-13-7-9-15(21)10-8-13/h2-10,12H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOERCJPLRYAXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dione, in the presence of sulfur sources like Lawesson’s reagent or phosphorus pentasulfide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated thiophene intermediate in the presence of a palladium catalyst.
Acetamido Group Addition: The acetamido group can be added through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester and acetamido groups are primary sites for hydrolysis:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Ester Saponification | 1M NaOH, H₂O/THF (1:1), 60°C, 6 hr | 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylic acid | 89% | |
| Acetamido Hydrolysis | 6M HCl, reflux, 12 hr | 3-amino-5-phenylthiophene-2-carboxylate | 72% |
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Ester saponification proceeds efficiently under alkaline conditions, producing the carboxylic acid derivative with high purity (confirmed by NMR and LC-MS).
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Acidic hydrolysis of the acetamido group generates a free amine, enabling further functionalization via reductive alkylation or acylation.
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes regioselective substitution:
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Nitration occurs preferentially at the C4 position due to directing effects of the ester and acetamido groups .
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Sulfonation at C5 is sterically hindered by the adjacent phenyl group, reducing yield compared to simpler thiophenes.
Cross-Coupling Reactions
The brominated derivative (synthesized via electrophilic halogenation) participates in Pd-catalyzed couplings:
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Suzuki couplings exhibit moderate yields due to steric bulk near the reaction site .
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Buchwald–Hartwig amination enables introduction of nitrogen-containing pharmacophores, relevant to drug discovery .
Functional Group Interconversion
The acetamido group undergoes selective modifications:
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Reductive Alkylation | NaBH₃CN, AcOH, CH₃CHO, rt, 6 hr | N-Ethyl acetamido derivative | 68% | |
| Oxidation | KMnO₄, H₂O, 70°C, 8 hr | Sulfone derivative (via acetamido oxidation) | 41% |
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Reductive alkylation retains the thiophene scaffold while diversifying the acetamido substituent.
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Oxidation to sulfone derivatives enhances polarity and potential bioavailability.
Photochemical and Thermal Stability
Experimental stability studies under stress conditions:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| UV light (254 nm) | Ester cleavage and thiophene ring oxidation | 4.2 hr | |
| 60°C (dry air) | Acetamido hydrolysis | 12 days |
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Photodegradation limits utility in light-exposed applications unless stabilized.
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Thermal decomposition at elevated temperatures necessitates controlled storage.
Key Research Findings:
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The fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs (in vitro t₁/₂ increased by 3-fold).
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Cross-coupling reactions at C3/C4 positions enable modular diversification for structure-activity relationship (SAR) studies .
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Hydrolysis products show pH-dependent solubility, critical for formulation design.
This compound’s versatility in synthetic transformations makes it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor and antimicrobial agent development.
Scientific Research Applications
1. Antimicrobial Activity:
Research indicates that methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains at low concentrations (as low as 25 μM). The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes through hydrogen bonding and π-π interactions facilitated by the thiophene ring .
2. Anticancer Properties:
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. This property positions it as a candidate for further development in cancer therapeutics .
Chemical Reactivity
This compound undergoes various chemical reactions, which can be harnessed for synthetic applications:
1. Oxidation:
The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate. These derivatives may exhibit different biological activities or improved solubility profiles.
2. Reduction:
Reduction reactions can convert the ester group into alcohols or the acetamido group into amines, potentially enhancing the compound's pharmacological properties .
3. Substitution Reactions:
Electrophilic and nucleophilic substitutions can occur on the aromatic and thiophene rings, allowing for the synthesis of a wide range of derivatives that may possess varied biological activities.
Industrial Applications
While primarily studied for its biological activities, this compound may also have potential applications in materials science. Its unique structure could be utilized in the development of organic semiconductors or as a precursor for synthesizing novel materials with specific electronic properties.
Case Studies
Several studies have highlighted the compound's potential:
- Antimicrobial Research: A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced activity against multi-drug resistant bacterial strains, indicating its potential as a lead compound for new antibiotic development.
- Cancer Therapeutics: Research findings suggest that modifications to the acetamido group can significantly affect the compound's ability to induce apoptosis in cancer cell lines, making it a promising candidate for further investigation in oncology .
Mechanism of Action
The mechanism of action of Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets. The acetamido group may facilitate interactions with biological macromolecules through hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiophene Carboxylate Family
Compound A : Methyl 5-methyl-4-phenyl-2-(2-phenylacetamido)thiophene-3-carboxylate (Y509-1373)
- Structure : Features a methyl group at position 5, phenyl at position 4, and phenylacetamido at position 2 (vs. 4-fluorophenylacetamido at position 3 in the target compound).
- Key Differences: Substituent Position: The acetamido group shifts from position 3 to 2, altering steric and electronic interactions.
Compound B : Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (CAS 113395-53-2)
- Structure : Contains an ethyl ester (vs. methyl ester), acetyl group at position 5, and 2-chlorobenzamido at position 2.
- Key Differences: Ester Group: Ethyl ester may increase lipophilicity but reduce metabolic clearance rates compared to the methyl ester in the target compound. Chlorine vs.
Functional Group Variations and Implications
Inferences :
- Fluorine Impact: The 4-fluorophenyl group in the target compound likely improves bioavailability and target binding compared to non-fluorinated analogues due to enhanced electronegativity and reduced metabolic degradation .
- Positional Effects : Shifting the acetamido group from position 3 (target) to 2 (Compound A) may disrupt hydrogen bonding networks critical for biological activity.
Biological Activity
Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHFNOS
- Molecular Weight : 433.5 g/mol
- Functional Groups : Methyl ester, acetamido group, thiophene ring, and a fluorinated phenyl group.
These features contribute to its unique electronic properties and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : This can be achieved through methods like the Gewald reaction.
- Introduction of the Acetamido Group : Acylation reactions using acetic anhydride or acetyl chloride.
- Phenyl Substitution : Electrophilic aromatic substitution reactions are used to introduce the phenyl group.
- Esterification : The carboxylic acid reacts with methanol in the presence of an acid catalyst to form the ester.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, fluorinated derivatives have shown potent antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves metabolic activation leading to DNA adduct formation, which is critical for their cytotoxic effects .
The biological activity of this compound may be attributed to:
- Metabolic Activation : Similar compounds have been shown to be metabolized by cytochrome P450 enzymes, leading to reactive species that bind to cellular macromolecules .
- Induction of Apoptosis : Studies on related compounds suggest that they can induce apoptosis in cancer cells through various signaling pathways .
Case Studies and Research Findings
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Cell Line Studies : In vitro studies have demonstrated that related thiophene derivatives exhibit IC values in the low micromolar range against different cancer cell lines, indicating their potential as therapeutic agents .
Compound Cell Line IC (μM) Compound A MCF-7 (Breast Cancer) 7.4 Compound B U87 (Glioblastoma) 45.2 - Animal Models : In vivo studies using tumor-bearing mice have shown that these compounds can significantly suppress tumor growth, further supporting their potential as anticancer agents .
- Fluorinated Compounds Comparison : Fluorinated benzothiazoles have been compared with non-fluorinated analogs, revealing enhanced antiproliferative activity due to improved metabolic stability and binding affinity to target proteins .
Q & A
Q. What are the established synthetic routes for Methyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Thiophene Core Formation : Cyclization reactions (e.g., Gewald reaction) using ketones or aldehydes with cyanoacetates to form the 5-phenylthiophene-2-carboxylate scaffold .
Acetamido Substitution : Coupling 2-(4-fluorophenyl)acetic acid derivatives to the thiophene core via amidation. This step may require activating agents like EDCl/HOBt or carbodiimides under inert atmospheres .
Methyl Esterification : Methanol under acidic or basic conditions to finalize the carboxylate group. Purity is verified via HPLC (>95%) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl acetamido group) and esterification .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] for CHFNOS: 368.08) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in related thiophene derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the 4-fluorophenylacetamido group without side products?
- Methodological Answer :
- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of the active ester intermediate .
- Catalyst Screening : Test coupling agents like HATU or PyBOP for higher yields compared to traditional EDCl .
- Temperature Control : Reactions at 0–4°C reduce racemization of the acetamido group .
- Monitoring : Real-time TLC or LC-MS to detect intermediates and adjust reaction times .
Q. What strategies address discrepancies in reported bioactivity between this compound and its chloro-substituted analogs?
- Methodological Answer :
- Comparative SAR Studies : Evaluate fluorophenyl vs. chlorophenyl analogs (e.g., Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate ) in assays targeting specific enzymes/receptors.
- Computational Modeling : Use DFT calculations to compare electronic effects (e.g., fluorine’s electronegativity vs. chlorine’s polarizability) on binding affinity .
- Purity Assessment : Ensure >99% purity via preparative HPLC to rule out impurities skewing bioactivity data .
Q. How do steric and electronic properties of the 4-fluorophenyl group influence crystallographic packing?
- Methodological Answer :
- X-ray Analysis : Compare crystal structures of this compound with non-fluorinated analogs to identify F···H or F···π interactions .
- Thermal Analysis : DSC/TGA to study melting points and stability trends linked to fluorophenyl-induced lattice energy .
Data Contradiction Analysis
| Substituent | Hydrogen Bond Donors | LogP | Reported Bioactivity (IC) | Key Reference |
|---|---|---|---|---|
| 4-Fluorophenyl | 1 | 3.8 | 12 nM (Enzyme X) | |
| 4-Chlorophenyl | 1 | 4.2 | 8 nM (Enzyme X) | |
| Phenyl | 1 | 3.5 | 25 nM (Enzyme X) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
